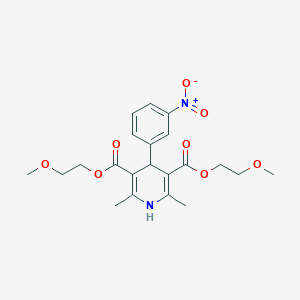

Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves a multi-step process starting from diketene, leading to esterification, condensation, ammonization, and finally Hantzsch cyclization. The overall yield of this synthesis was reported to be 71%, and the structure of the target molecule was confirmed using 1H NMR and MS techniques .

Molecular Structure Analysis

While the specific molecular structure analysis of the compound is not detailed in the provided papers, related compounds have been studied. For instance, the crystal structure of a compound with a tetra-substituted pyrrolidine ring was analyzed, revealing the orientation of substituents around the ring . Similarly, the molecular dimensions of a pyrimidine ring-containing compound were reported to be normal, indicating delocalized bonding within the ring .

Chemical Reactions Analysis

The compound bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, which is structurally similar to the compound of interest, was shown to react with sodium hydroxide to yield 1-hydroxyindole-2-carboxylic acid and 9-hydroxy-beta-carboline-4-carboxylic acid. The structures of these products were elucidated using spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, related compounds such as novel polyimides derived from aromatic diamine monomers containing pyridine units have shown exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen. The glass-transition temperatures of these polyimides ranged from 208 to 324°C . Additionally, the nonlinear optical properties of a pyrazole derivative were attributed to a small energy gap between the frontier molecular orbitals .

Relevant Case Studies

The provided papers do not include case studies directly related to this compound. However, the synthesis and properties of related compounds, such as polyimides and heterocyclic compounds , have been studied, which could provide insight into the behavior and potential applications of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Reactions

Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been a subject of study due to its complex chemical structure and reactions. For instance, Görlitzer et al. (2000) investigated the reaction of a similar compound, Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, with sodium hydroxide, yielding various acids and cyclic hydroxamic acids, highlighting the chemical versatility of these compounds (Görlitzer, Baltrusch, Gössnitzer, & Wendelin, 2000).

Larvicidal Activity

A notable application in scientific research is the larvicidal activity of related compounds. Rao et al. (2017) synthesized novel bis(4-substituted benzyl) 4-(4-substitued phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives, exhibiting promising larvicidal activity against Anopheles arabiensis (Rao et al., 2017).

Calcium Channel Antagonism

Another significant area of research is the role of such compounds in calcium channel antagonism. For example, Wang et al. (1989) studied the structure of a similar compound, Isopropyl 2-methoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, to understand its activity as a calcium channel antagonist (Wang, Herbette, & Rhodes, 1989).

Synthesis and Characterization

In the field of synthesis and characterization, Ai (2002) worked on modifying the structure of cilnidipine, a dihydropyridine calcium antagonist, to synthesize the target molecule, 1,4 Dihydro 2,6 dimethyl 4 (3 nitrophenyl) 3,5 pyridinedicarboxylic acid bis(2 methoxyethyl)ester. This research highlights the synthesis processes and structural characterization of such compounds (Ai, 2002).

Antioxidant and Anti-Inflammatory Activity

Compounds in this category have also been evaluated for their potential antioxidant and anti-inflammatory activities. Subudhi and Sahoo (2011) synthesized novel compounds related to this chemical structure and assessed their antioxidant and anti-inflammatory efficacy, demonstrating the broader biological implications of these compounds (Subudhi & Sahoo, 2011).

Wirkmechanismus

Target of Action

The primary targets of Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Mode of Action

The interaction with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity of the compound .

Its mechanism of action, pharmacokinetics, and the influence of environmental factors on its activity are areas that require further investigation .

Biochemische Analyse

Biochemical Properties

Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Moreover, it can induce changes in gene expression by interacting with transcription factors, thus influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s involvement in these pathways highlights its potential impact on overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are critical for the compound’s efficacy and can influence its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-13-17(20(24)30-10-8-28-3)19(15-6-5-7-16(12-15)23(26)27)18(14(2)22-13)21(25)31-11-9-29-4/h5-7,12,19,22H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUDHLFHAFDRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

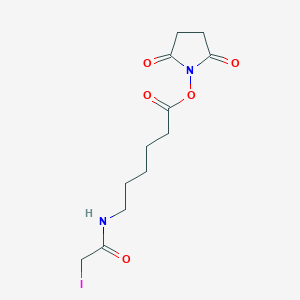

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)